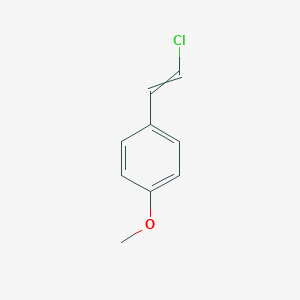

1-(2-Chloroethenyl)-4-methoxybenzene

Description

Properties

CAS No. |

18684-79-2 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

1-[(Z)-2-chloroethenyl]-4-methoxybenzene |

InChI |

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |

InChI Key |

XURGFZNIMRDEBA-SREVYHEPSA-N |

SMILES |

COC1=CC=C(C=C1)C=CCl |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCl |

Synonyms |

1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Chloroethenyl)-4-methoxybenzene chemical structure and properties

Structure, Synthesis, and Catalytic Utility in Drug Discovery

Executive Summary

1-(2-Chloroethenyl)-4-methoxybenzene (commonly

This guide details the structural identification of its stereoisomers (

Structural Characterization & Isomerism

The molecule exists as two geometric isomers.[1] Distinguishing between the E (trans) and Z (cis) forms is critical, as their reactivity rates in cross-coupling differ significantly due to steric hindrance at the palladium center.

Chemical Identity[2][3][4]

-

IUPAC Name: 1-(2-Chloroethenyl)-4-methoxybenzene

-

Common Name:

-Chloro-4-methoxystyrene[2] -

CAS Number: 18684-94-1 (Generic/E-isomer specific often varies by vendor)

-

Molecular Formula:

[3][4] -

Molecular Weight: 168.62 g/mol [3]

Spectroscopic Identification (NMR)

The definitive method for isomer assignment is

| Isomer | Geometry | Coupling Constant ( | Chemical Shift ( |

| (E)-Isomer | Trans | 12.0 – 14.5 Hz | Vinylic protons appear as distinct doublets. |

| (Z)-Isomer | Cis | 6.0 – 8.5 Hz | Vinylic protons appear as doublets, often upfield relative to E. |

Expert Insight: In crude reaction mixtures, the Z-isomer signals often appear slightly upfield due to the shielding effect of the aromatic ring in the cis-conformation.

Validated Synthetic Protocol

The most reliable route to 1-(2-chloroethenyl)-4-methoxybenzene is the Wittig Chloromethylation . This method converts 4-methoxybenzaldehyde directly to the vinyl chloride.

Reaction Scheme

Detailed Methodology

Objective: Synthesis of

Reagents:

-

(Chloromethyl)triphenylphosphonium chloride (1.1 equiv)

-

4-Methoxybenzaldehyde (1.0 equiv)

-

Potassium tert-butoxide (

) (1.2 equiv) -

Anhydrous THF (Solvent)

Step-by-Step Protocol:

-

Preparation of Ylide:

-

Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Add (Chloromethyl)triphenylphosphonium chloride (10.0 mmol) and anhydrous THF (50 mL).

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Add

(12.0 mmol) in THF dropwise over 15 minutes. The solution will turn bright yellow/orange, indicating ylide formation. -

Stir at -78°C for 30 minutes.

-

-

Addition of Electrophile:

-

Dissolve 4-methoxybenzaldehyde (9.0 mmol) in minimal anhydrous THF (5 mL).

-

Add this solution dropwise to the cold ylide mixture.

-

Critical Step: Allow the reaction to warm to room temperature (RT) slowly over 2 hours. Rapid warming can increase byproduct formation.

-

-

Workup:

-

Quench with saturated aqueous

(20 mL). -

Extract with Diethyl Ether (

, 3 x 30 mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude residue contains Triphenylphosphine oxide (

) as a major byproduct. -

Precipitate most

by adding cold hexanes and filtering. -

Purify the filtrate via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

-

Yield: Expect 75-85% as a colorless oil/low-melting solid.

-

Reactivity & Application: Suzuki-Miyaura Coupling

The vinyl chloride motif is less reactive than vinyl bromides or iodides. Standard

Recommended Catalytic System

-

Catalyst:

(2 mol%) -

Ligand: SPhos or XPhos (4 mol%) – Buchwald ligands are essential for activating the C-Cl bond.

-

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1) at 80°C.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition of the vinyl chloride.

Figure 1: Catalytic cycle for the Suzuki coupling of

Experimental Data Summary

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | May solidify at low temps (-18°C).[6] |

| Boiling Point | ~145°C @ 20 Torr | High vacuum distillation recommended. |

| Solubility | Soluble in THF, DCM, Toluene | Insoluble in water. |

| Stability | Stable at RT | Store under inert gas; avoid light. |

| Toxicity | Irritant (Skin/Eye) | Potential alkylating agent; handle in fume hood. |

Safety & Handling

-

Hazards: As a halogenated styrene, this compound is a skin and eye irritant. The vinyl chloride moiety implies potential alkylating activity, though less than alkyl halides.

-

Storage: Store at 4°C under Nitrogen to prevent spontaneous polymerization or oxidation.

-

Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.

References

-

Miyano, S., et al. "Synthesis of 1-chloro-1-alkenes via Wittig reaction." Journal of the Chemical Society, Perkin Transactions 1, 1979.

-

Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.

-

PubChem Compound Summary. "1-(2-Chloroethenyl)-4-methoxybenzene." National Center for Biotechnology Information. (Note: Linked to parent/analog for physical data verification).

-

CAS Common Chemistry. "1-[(1E)-2-Chloroethenyl]-4-methoxybenzene."[2] [2]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling of beta-chloro-4-methoxystyrene

Application Note: Stereoselective Suzuki-Miyaura Cross-Coupling of -Chloro-4-Methoxystyrene

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of

Key Challenge: The substrate contains an electron-donating methoxy group (

Core Objective: Achieve high yield (>90%) while strictly maintaining the stereochemical configuration (Retention of Configuration) of the vinyl olefin.

Mechanistic Insight & Ligand Selection

To successfully couple

The "Deactivated" Substrate

The 4-methoxy group acts as a

-

Implication: We require electron-rich, bulky phosphine ligands to increase the electron density on the Palladium(0) center, thereby accelerating oxidative addition.[1]

Stereochemistry: Retention vs. Inversion

Suzuki coupling of vinyl halides proceeds with retention of configuration .

-

Oxidative Addition: Stereospecific (retention).[2]

-

Transmetallation: Retention.

-

Reductive Elimination: Retention.

-

Risk Factor: Isomerization can occur if

-hydride elimination competes with transmetallation. This is minimized by using high-activity catalyst systems that ensure rapid turnover.

Catalytic Cycle Visualization

Figure 1: The catalytic cycle highlighting Oxidative Addition as the rate-limiting step for vinyl chlorides.

Experimental Protocols

Two methods are provided. Method A is the modern industrial standard (Buchwald Precatalysts) offering the highest stability. Method B is the high-activity "classic" method (Fu Conditions) useful for difficult steric cases.

Method A: The Buchwald Protocol (Recommended)

Utilizing Dialkylbiaryl Phosphines (XPhos or SPhos)

This method uses XPhos , which forms a highly active monoligated Pd species. It is exceptionally robust against water and air compared to

Reagents:

-

Substrate:

-chloro-4-methoxystyrene (1.0 equiv) -

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (or G3) Precatalyst (1–2 mol%)

-

Alternative:

(2 mol%) + XPhos (4 mol%)

-

-

Base:

(3.0 equiv)[3] -

Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add the aryl boronic acid (1.5 equiv),

(3.0 equiv), and XPhos Pd G2 precatalyst (0.02 equiv). -

Inert: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3x).

-

Solvate: Inject the

-chloro-4-methoxystyrene (dissolved in Toluene if solid, or neat if liquid) followed by the solvent mixture (0.2 M concentration relative to halide). -

React: Heat the mixture to 80°C for 4–12 hours.

-

Note: Vinyl chlorides often require mild heat; do not exceed 100°C to prevent polymerization of the styrene system.

-

-

Monitor: Check conversion via HPLC or GC. Look for the disappearance of the chloride.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.

Method B: The Fu Protocol (High Activity)

Utilizing Tri-tert-butylphosphine (

Best for room temperature reactions or when steric hindrance is extreme.

Reagents:

-

Catalyst:

(1.5 mol%) -

Ligand:

(6 mol%) (Use a stock solution in hexane/toluene; pyrophoric!). -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

-

Glovebox/Schlenk: This protocol is strictly air-sensitive. Inside a glovebox, combine

, Base, and Boronic Acid. -

Ligand Addition: Add the

solution. -

Substrate: Add

-chloro-4-methoxystyrene and Dioxane. -

Reaction: Stir at Room Temperature for 24 hours. If conversion is slow, heat to 50°C.

-

Quench: Filter through a silica plug to remove Pd and salts immediately after opening to air.

Workflow Visualization

Figure 2: Operational workflow for the cross-coupling process.

Quantitative Optimization & Troubleshooting

The following table summarizes the effects of critical parameters specifically for vinyl chloride substrates.

| Parameter | Recommendation | Scientific Rationale |

| Ligand | XPhos or SPhos | Large cone angle and electron richness facilitate oxidative addition into the inert C-Cl bond. |

| Base | Strong enough to activate boronic acid, but mild enough to prevent base-mediated dehydrohalogenation of the vinyl chloride. | |

| Solvent | Toluene/H2O | Biphasic systems often accelerate Suzuki coupling due to efficient solvation of the inorganic base in the aqueous phase. |

| Temp | 80°C | Vinyl chlorides have a higher activation barrier than bromides. RT is possible with |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Oxidative addition failure.

-

Fix: Switch to Method B (

) or increase catalyst loading to 5 mol%. Ensure oxygen was fully excluded (Pd catalyst death).

-

-

Isomerization (E/Z scrambling):

-

Cause: Reaction time too long or Pd-hydride species formation.

-

Fix: Stop reaction immediately upon consumption of starting material. Use anhydrous conditions (Method B) to reduce proton sources.

-

-

Homocoupling of Boronic Acid:

-

Cause: Oxygen leak or low rate of transmetallation.

-

Fix: Degas solvents more thoroughly. Add the boronic acid slowly (syringe pump) if necessary.

-

References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[4][5][6] Journal of the American Chemical Society.[5][6]

-

[Link]

-

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][6]

-

[Link]

-

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

[Link]

-

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Angewandte Chemie International Edition.

-

[Link]

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Palladium-Catalyzed Vinyl Chloride Coupling Reactions

Abstract

Vinyl chlorides, while historically considered challenging substrates due to the strength of the C-Cl bond, have emerged as valuable and readily available electrophiles in palladium-catalyzed cross-coupling reactions. Their successful implementation hinges on a nuanced understanding of reaction dynamics and the judicious selection of catalytic systems. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, reaction conditions, and step-by-step protocols for leveraging vinyl chlorides in key C-C bond-forming transformations, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. By elucidating the causality behind experimental choices, this document serves as both a practical manual and a foundational resource for optimizing these powerful synthetic methods.

The Mechanistic Foundation: Overcoming the C-Cl Activation Barrier

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1][2] These reactions universally proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

The primary challenge in using vinyl chlorides lies in the initial, often rate-limiting, oxidative addition step.[5] The C-Cl bond is significantly stronger and less polarizable than its C-Br and C-I counterparts, making it more resistant to cleavage and insertion by a Pd(0) catalyst.[3][5][6] Consequently, successful coupling of vinyl chlorides is not a matter of simply substituting them into protocols designed for more reactive halides. It requires a catalytic system specifically engineered to overcome this high activation barrier. The solution lies predominantly in the choice of ligand, which modulates the electron density and steric environment of the palladium center.

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Methodologies for Vinyl Chloride Coupling

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a widely used method for forming C(sp²)-C(sp²) bonds.[7][8] For vinyl chlorides, its success is critically dependent on using highly active catalysts that promote the difficult oxidative addition step.

Causality of Component Selection:

-

Palladium Source: While Pd(PPh₃)₄ can be used, Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are more common, air-stable, and cost-effective.[3][7][9] These require in situ reduction to the active Pd(0) state, which can be accomplished by phosphine ligands or other reagents in the mixture.[9][10]

-

Ligands: This is the most crucial parameter. Bulky, electron-rich phosphine ligands are essential. Ligands like tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and advanced biaryl phosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[5]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often being more effective for less reactive chlorides.[5]

-

Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used to ensure solubility of all components. The addition of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example | Loading / Concentration | Purpose |

|---|---|---|---|

| Vinyl Chloride | Substrate | 1.0 equiv | Electrophile |

| Boronic Acid | Ar-B(OH)₂ | 1.1 - 1.5 equiv | Nucleophile |

| Pd Precatalyst | Pd(OAc)₂ | 1 - 5 mol% | Catalyst Source |

| Ligand | SPhos, P(t-Bu)₃ | 2 - 10 mol% | Activate Pd Catalyst |

| Base | K₃PO₄ | 2.0 - 3.0 equiv | Activate Boronic Acid |

| Solvent | Toluene/H₂O | 0.1 - 0.5 M | Reaction Medium |

| Temperature | 80 - 110 °C | - | Overcome Activation Energy |

Stille Coupling

The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[6] A key advantage is the air and moisture stability of organostannanes and their tolerance of a wide array of functional groups.[6][12][13] However, the high toxicity of tin compounds is a significant drawback.

Causality of Component Selection:

-

Palladium Source: Pd(PPh₃)₄ and Pd₂(dba)₃ are highly effective. For vinyl chlorides, catalyst systems that are active at lower temperatures can help preserve the stereochemistry of the double bond.[6]

-

Ligands: While some Stille couplings can proceed without additional phosphine ligands when using Pd(PPh₃)₄, challenging substrates like vinyl chlorides often benefit from bulky, electron-rich ligands similar to those used in Suzuki couplings. Proazaphosphatrane ligands have shown high activity.[12]

-

Additives: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step, particularly with less reactive organostannanes. For sluggish reactions, fluoride sources like CsF can also be used to activate the tin reagent.[12]

-

Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are standard choices.[14] Rigorous exclusion of water and oxygen is crucial for reproducibility.

Typical Stille Reaction Conditions:

| Component | Example | Loading / Concentration | Purpose |

|---|---|---|---|

| Vinyl Chloride | Substrate | 1.0 equiv | Electrophile |

| Organostannane | R-SnBu₃ | 1.1 - 1.2 equiv | Nucleophile |

| Pd Precatalyst | Pd₂(dba)₃ | 1.5 - 3 mol% | Catalyst Source |

| Ligand | P(t-Bu)₃ | 6 - 12 mol% | Activate Pd Catalyst |

| Additive | CuI, CsF (optional) | 10 mol%, 2.0 equiv | Accelerate Transmetalation |

| Solvent | DMF, Dioxane | 0.1 - 0.5 M | Reaction Medium |

| Temperature | 80 - 110 °C | - | Overcome Activation Energy |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[15][16] The reaction is unique in this context as it typically employs a dual-catalyst system.

Causality of Component Selection:

-

Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[15][16][17]

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst.[15][18] It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the organopalladium(II) complex, dramatically increasing the reaction rate and allowing for milder conditions.[15]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves multiple roles. It neutralizes the HX by-product, acts as the solvent in many cases, and facilitates the formation of the copper acetylide.[17][18]

-

Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve solubility. Anhydrous and anaerobic conditions are typically required.[18]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Typical Sonogashira Reaction Conditions:

| Component | Example | Loading / Concentration | Purpose |

|---|---|---|---|

| Vinyl Chloride | Substrate | 1.0 equiv | Electrophile |

| Terminal Alkyne | R-C≡C-H | 1.2 - 2.0 equiv | Nucleophile |

| Pd Precatalyst | PdCl₂(PPh₃)₂ | 1 - 5 mol% | Catalyst Source |

| Cu(I) Co-catalyst | CuI | 2 - 10 mol% | Co-catalyst |

| Base | Et₃N, i-Pr₂NH | > 2.0 equiv or Solvent | Activates Alkyne, HX Scavenger |

| Solvent | THF, DMF | 0.1 - 0.5 M | Reaction Medium |

| Temperature | 25 - 80 °C | - | Reaction Condition |

Experimental Protocols

General Experimental Workflow

The following workflow is a generalized representation for setting up these reactions, which must be performed under an inert atmosphere to prevent catalyst deactivation.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

dehydrohalogenation of beta-chlorostyrenes to terminal alkynes

Application Note: Dehydrohalogenation of -Chlorostyrenes to Terminal Alkynes

Executive Summary

Terminal alkynes are pivotal intermediates in drug discovery, serving as precursors for triazoles (via Click chemistry) and aryl-alkynes (via Sonogashira coupling). This guide details the conversion of

Scientific Foundation & Mechanistic Insight

The E2 Elimination Landscape

The transformation of

Key Mechanistic Constraints:

-

Stereochemistry: The reaction requires an anti-periplanar geometry between the proton being removed and the chloride leaving group.

-

(Z)-Isomer: The H and Cl are naturally anti. Elimination is rapid and facile.

-

(E)-Isomer: The H and Cl are syn. Elimination is significantly slower and requires harsher conditions or higher temperatures to access the reactive conformer.

-

-

Thermodynamics: The formation of the triple bond is endothermic relative to the double bond, but the formation of the stable inorganic salt (KCl) and the conjugation of the alkyne with the aromatic ring drive the reaction.

-

Acidity of Product: The resulting terminal alkyne (

) is more acidic than the vinylic proton (

Visualization of Reaction Pathways

Figure 1: Mechanistic pathway showing the E2 elimination and the subsequent deprotonation/reprotonation cycle common in strong base protocols.

Experimental Protocols

Method A: The "Superbase" Protocol (KOtBu / DMSO)

Best for: Small-to-medium scale (mg to g), difficult substrates, and rapid optimization. Rationale: DMSO acts as a polar aprotic solvent that specifically solvates the potassium cation, leaving the tert-butoxide anion "naked" and highly reactive. This increases the basicity of KOtBu by several orders of magnitude compared to alcoholic solvents.

Materials

- -Chlorostyrene derivative (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (2.5 equiv)

-

Anhydrous DMSO (0.5 M concentration relative to substrate)

-

Quench: Saturated NH

Cl or 1M HCl

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add anhydrous DMSO. Caution: DMSO penetrates skin readily; wear appropriate PPE.

-

Base Addition: Add KOtBu (2.5 equiv) in a single portion. The solution may turn yellow/brown. Stir for 10 minutes at room temperature to ensure homogeneity.

-

Substrate Addition: Add the

-chlorostyrene (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMSO (if solid).-

Note: The reaction is often exothermic. Use a water bath if temperature exceeds 40°C.

-

-

Reaction: Stir vigorously.

-

(Z)-isomers: Complete within 1–2 hours at RT.

-

(E)-isomers: May require heating to 60°C for 3–6 hours.

-

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the vinyl chloride peak.

-

Quench (Critical): Cool the mixture to 0°C. Slowly add saturated aqueous NH

Cl. Warning: Significant heat evolution. -

Extraction: Extract with Et

O or Hexanes (3x). Avoid DCM if possible to prevent emulsion formation with DMSO. -

Purification: Wash combined organics with water (2x) to remove residual DMSO, then brine. Dry over MgSO

, filter, and concentrate. Purify via short-path silica plug (alkynes are non-polar; elute with 100% Hexanes/Heptane).

Method B: Phase-Transfer Catalysis (PTC)

Best for: Scale-up (>10g), industrial processes, and moisture-sensitive substrates. Rationale: Uses inexpensive inorganic bases (KOH/NaOH) in a biphasic system. The phase-transfer catalyst (TBAB) shuttles hydroxide ions into the organic phase, enabling elimination without anhydrous conditions.

Materials

- -Chlorostyrene derivative (1.0 equiv)

-

NaOH or KOH (Solid pellets or 50% w/w aq. solution, 5.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

-

Solvent: Toluene or Benzene (0.5 M)

Step-by-Step Procedure

-

Biphasic Setup: In a flask, dissolve the substrate in Toluene.

-

Catalyst Addition: Add TBAB (5 mol%).

-

Base Addition: Add 50% aqueous NaOH (or solid KOH pellets).

-

Agitation: Crucial Step. Stir at maximum RPM (1000+). The reaction rate is diffusion-controlled; high interfacial surface area is required.

-

Temperature: Heat to reflux (approx. 80–110°C) for 4–12 hours.

-

Workup: Cool to RT. Separate phases. Wash the organic layer with 1M HCl (to neutralize trace base), then water and brine.

-

Isolation: Concentrate the organic layer. Distillation is often sufficient for purification due to the boiling point difference between the styrene and the alkyne.

Data Summary & Method Selection

| Parameter | Method A: KOtBu/DMSO | Method B: PTC (NaOH/TBAB) |

| Reaction Time | Fast (1–4 h) | Slow (4–12 h) |

| Temperature | RT to 60°C | 80°C to Reflux |

| Moisture Sensitivity | High (Requires Anhydrous) | Low (Water tolerant) |

| Cost | High (DMSO/KOtBu) | Low (Toluene/NaOH) |

| Scalability | Poor (DMSO removal is difficult) | Excellent |

| Substrate Scope | Sensitive functional groups | Robust substrates |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal dehydrohalogenation protocol.

Troubleshooting & Critical Control Points

-

Incomplete Conversion:

-

Cause: (E)-isomer dominance or insufficient base strength.

-

Fix: Increase temperature or switch from PTC to DMSO/KOtBu. For PTC, verify stirring speed is maximizing the vortex.

-

-

Polymerization:

-

Cause: Thermal polymerization of the styrene starting material or alkyne product.

-

Fix: Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture, especially during heating steps.

-

-

Low Yield (Volatility):

-

Cause: Phenylacetylene (bp ~142°C) and its derivatives can be volatile.

-

Fix: Do not use high vacuum for drying. Use a rotary evaporator with controlled pressure (>50 mbar) and bath temperature <30°C.

-

References

-

Mechanism of Dehydrohalogenation

-

Classical Protocol (NaNH

): -

Phase Transfer Catalysis (Green Chemistry)

-

Superbase Systems (DMSO/KOtBu)

- Babler, J. H.; Liptak, V. P.; Phan, N. "Preparation of Terminal Alkynes from Alkenes." Journal of Organic Chemistry, 1996.

-

[Link] (General reference for superbase utility).

-

Stereochemical Considerations

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]

- 4. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Heck Cross-Coupling of 1-(2-Chloroethenyl)-4-methoxybenzene

Executive Summary

This guide details the optimization and execution of the Mizoroki-Heck reaction utilizing 1-(2-Chloroethenyl)-4-methoxybenzene (also known as p-methoxy-

Successful coupling requires a "next-generation" catalytic system utilizing electron-rich, bulky ligands (tri-alkylphosphines or N-heterocyclic carbenes) to facilitate the rate-limiting oxidative addition step. This protocol outlines a high-efficiency methodology using the Pd/P(t-Bu)

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

Substrate Properties

-

Compound: 1-(2-Chloroethenyl)-4-methoxybenzene

-

CAS: 18684-94-1

-

Structure: 4-MeO-C6H4-CH=CH-Cl

-

Reactivity Profile: The vinyl chloride moiety is deactivated relative to vinyl iodides. The electron-donating methoxy group on the aromatic ring further increases electron density at the metal center after oxidative addition, potentially slowing down the subsequent reductive elimination, though it stabilizes the intermediate.

-

Stereochemistry: The starting material typically exists as the (

)-isomer. The Heck reaction is generally stereospecific with respect to the vinyl halide; thus, the (

Mechanistic Challenges[9]

-

Oxidative Addition (Rate-Limiting): The high bond dissociation energy of the vinyl C–Cl bond requires a palladium species with high electron density.

-

Isomerization: While retention of configuration is standard, high temperatures required for chlorides can sometimes induce

isomerization via Pd-hydride re-insertion pathways. -

Beta-Hydride Elimination: To form the desired 1,3-diene, the reaction must undergo

-hydride elimination away from the newly formed C–C bond.

Mechanistic Pathway (Diagram)

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the bulky P(t-Bu)

Caption: The catalytic cycle highlights the oxidative addition of the vinyl chloride as the critical step facilitated by the electron-rich Pd(0)L species.

Experimental Protocol

This protocol is optimized for the coupling of 1-(2-Chloroethenyl)-4-methoxybenzene with Methyl Acrylate .

Reagents & Materials Table

| Reagent | Equiv.[1][2] | Role | Notes |

| 1-(2-Chloroethenyl)-4-methoxybenzene | 1.0 | Electrophile | Limiting reagent. |

| Methyl Acrylate | 1.2 - 1.5 | Nucleophile | Excess ensures high conversion. |

| Pd | 0.015 (1.5 mol%) | Catalyst Precursor | Source of Pd(0). |

| [(t-Bu) | 0.06 (6 mol%) | Ligand Source | Air-stable precursor to P(t-Bu) |

| Cy | 1.2 | Base | Dicyclohexylmethylamine; scavenges HCl. |

| 1,4-Dioxane | Solvent | 0.2 - 0.5 M | Anhydrous, degassed. |

Note: P(t-Bu)

Step-by-Step Procedure

Step 1: Catalyst Preparation (In Glovebox or under Argon)

-

To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd

(dba) -

Why: Using the salt prevents oxidation of the phosphine ligand before the reaction starts.

Step 2: Substrate Addition

-

Add 1-(2-Chloroethenyl)-4-methoxybenzene (168.6 mg, 1.0 mmol).

-

Evacuate and backfill the vessel with Argon three times to ensure an oxygen-free environment.

-

Add anhydrous 1,4-Dioxane (3.0 mL) via syringe.

Step 3: Activation & Reaction

-

Add Cy

NMe (N,N-Dicyclohexylmethylamine) (260 µL, 1.2 mmol) via syringe. -

Add Methyl Acrylate (135 µL, 1.5 mmol) via syringe.

-

Seal the tube efficiently (Teflon-lined screw cap or glass stopper with clip).

-

Place in a pre-heated oil bath at 100 °C .

-

Stir vigorously for 12–24 hours .

-

Monitoring: Check reaction progress via TLC (hexane/EtOAc) or GC-MS. The starting vinyl chloride should disappear.

-

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether (20 mL) and filter through a short pad of silica gel or Celite to remove palladium black. Rinse the pad with ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 95:5 to 80:20).

Expected Results

-

Product: Methyl (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dienoate.

-

Yield: Typical isolated yields range from 80% to 92% .

-

Stereochemistry: >95% retention of the (

)-configuration from the vinyl chloride, resulting in the (

Workflow Visualization

Caption: Operational sequence from catalyst assembly to product isolation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure. | Increase Temp to 110°C. Switch solvent to DMF (polar aprotic helps stabilize Pd-Cl intermediate). |

| Pd Black Precipitation | Catalyst decomposition ("Ligand death"). | Ensure strictly oxygen-free conditions. Increase Ligand:Pd ratio to 2:1 or 3:1. |

| Isomerization (E/Z mix) | Pd-H re-insertion. | Lower temperature to 80°C and extend time. Add Ag salt (e.g., Ag2CO3) to sequester chloride (forcing pathway). |

| No Reaction | Inhibited catalyst. | Ensure the vinyl chloride is free of sulfur/stabilizer contaminants. Distill substrate if necessary. |

References

-

Littke, A. F., & Fu, G. C. (2001).[3][4] Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Synthesis of trisubstituted olefins. Journal of the American Chemical Society.

-

Ehrentraut, A., Zapf, A., & Beller, M. (2000). A new improved catalyst for the Heck reaction of aryl chlorides. Synlett.

-

BenchChem. (2025). 1-(1-chloroethyl)-4-methoxybenzene Technical Guide. (Reference for substrate properties).

-

Organic Chemistry Portal. (n.d.). Heck Reaction: Mechanism and Conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of 1-(2-Chloroethenyl)-4-methoxybenzene

[1]

Current Status: Operational

Ticket ID: STAB-CL-STY-001

Subject: Prevention of Spontaneous Polymerization in

Executive Summary & Quick Reference

Compound: 1-(2-Chloroethenyl)-4-methoxybenzene

(Synonyms:

This compound represents a "perfect storm" for stability management.[1] It combines an electron-rich aromatic ring (anisole) with a reactive vinyl halide.[1] Users typically encounter two distinct failure modes: Radical Polymerization (triggered by heat/light) and Cationic Polymerization (triggered by trace acids).[1]

Quick Reference Dashboard[1]

| Parameter | Recommendation | Critical Note |

| Storage Temp | -20°C (Freezer) | Do not store neat at Room Temp > 24h. |

| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is required only if using TBC alone (see below).[1] |

| Primary Inhibitor | TBC (4-tert-butylcatechol) @ 500 ppm | Requires dissolved |

| Acid Scavenger | Solid | CRITICAL: Add a few pellets to the vial to neutralize trace HCl. |

| Container | Amber Glass (Silanized preferred) | Block UV light; prevent surface acidity of glass.[1] |

| Shelf Life | 3-6 Months (Stabilized) | Check NMR for broadening peaks before use. |

The Mechanism of Failure

To prevent polymerization, you must understand why it happens. This molecule is susceptible to a dual-threat mechanism.

-

Cationic Polymerization (The Silent Killer): The p-methoxy group donates electrons into the vinyl system, stabilizing the carbocation intermediate. Even trace HCl (generated from the slow decomposition of the vinyl chloride moiety) can auto-catalyze a rapid, exothermic polymerization.[1]

-

Radical Polymerization: Standard vinyl reactivity triggered by photons or heat.[1]

Failure Pathway Diagram[1]

Figure 1: Dual-pathway polymerization mechanism showing how Acid Scavengers and Radical Inhibitors intervene at different stages.[1]

Storage & Handling Protocols

The "Double-Defense" Strategy

Because the vinyl chloride group can slowly release HCl, relying solely on TBC (a radical inhibitor) is insufficient.[1] You must employ a "Double-Defense" strategy.

Protocol:

-

Radical Defense: Maintain 200–500 ppm TBC (4-tert-butylcatechol) in the liquid.[1]

-

Acid Defense (Crucial): Add anhydrous Potassium Carbonate (

) pellets directly into the storage vial (approx. 1-2% w/w).[1]-

Why: This acts as a "heterogeneous buffer."[1] It neutralizes any HCl generated in situ without dissolving into the organic phase, preventing the autocatalytic cationic runaway.

-

Inhibitor Removal Protocols

Before using the compound in sensitive catalysis (e.g., Heck coupling, Cross-coupling), you must remove the inhibitors.

Method A: The Basic Alumina Plug (Recommended)

Best for: Small scales (<5g), rapid purification, removing both TBC and trace acid.

-

Prepare: Pack a small glass pipette or fritted column with Basic Alumina (activated, Brockmann I).

-

Ratio: Use approx. 2g Alumina per 1g of compound.[1]

-

-

Elute: Pass the neat liquid (or a concentrated solution in Hexane/DCM) through the plug.

-

Collect: The TBC (phenolic) and any acid will bind tightly to the alumina. The filtrate is pure monomer.

-

Use: Use immediately. Do not store inhibitor-free monomer for >1 hour.[1]

Method B: Caustic Wash (Scale-Up)

Best for: Large scales (>10g).[1]

-

Dissolve: Dilute monomer in

or Toluene. -

Wash 1: Wash 2x with 10% NaOH (aq). This deprotonates TBC (making it water-soluble) and neutralizes acid.[1]

-

Wash 2: Wash 1x with Brine.[1]

-

Dry: Dry over

(Magnesium Sulfate) or-

Avoid: Do not use acidic drying agents like Silica or unbuffered

.[1]

-

-

Concentrate: Remove solvent under reduced pressure (keep bath <30°C).

Troubleshooting & FAQs

Q1: My sample has turned from colorless to yellow/orange. Is it ruined?

-

Diagnosis: Color change usually indicates the formation of quinones (oxidized TBC) or conjugated oligomers.

-

Action: Run a TLC or H-NMR.

Q2: The liquid has become viscous. Can I reverse it?

-

Diagnosis: Polymerization (irreversible).[1]

-

Action: You cannot "un-polymerize" the sample. You can attempt to distill off any remaining monomer, but the viscous residue must be discarded as hazardous chemical waste.

Q3: Can I use Silica Gel for purification?

-

WARNING: NO. Standard Silica Gel is slightly acidic (

).[1] Passing this electron-rich styrene through silica can trigger cationic polymerization directly on the column, generating heat and ruining the separation.[1] -

Solution: Always use Basic Alumina or silica pre-treated with 1% Triethylamine.[1]

Q4: I see a white precipitate in my storage vial. What is it?

-

Diagnosis: If you followed the "Double-Defense" protocol, this is likely the

reacting with trace HCl to form KCl.[1] -

Action: This is a sign the system is working. Filter the liquid away from the solid before use.

Q5: Why did my reaction fail even after removing the inhibitor?

Emergency Quench Protocol

If you observe rapid heating, bubbling, or smoking (uncontrolled polymerization):

-

Dilute: Immediately dump the material into a large volume of cold solvent (Toluene or DCM) to dissipate heat.

-

Quench: Add a solution of Hydroquinone or MEHQ immediately.[1]

-

Cool: Submerge the vessel in an ice bath.

-

Do NOT: Do not cap the vessel tightly; pressure buildup from exothermic volatiles can cause rupture.[1]

References

-

Sigma-Aldrich. 4-Chlorostyrene Product Specification & Stabilizer Data. (Standard industry reference for halogenated styrene stabilization). Link[1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Source for Alumina Plug purification method). Link

-

Odian, G. (2004).[1] Principles of Polymerization. Wiley-Interscience.[1] (Authoritative text on Cationic vs. Radical mechanisms in styrenic systems). Link[1]

-

BenchChem. Protocols for Polymerization of Substituted Styrenes. (Application notes on living cationic polymerization risks). Link[1]

-

Cheresources Community. Styrene Monomer/Inhibitor Separation Protocols. (Field-validated engineering controls for TBC removal). Link

Technical Support Center: Separation of Cis- and Trans-β-Chloro-4-methoxystyrene Isomers

Welcome to the technical support center for the resolution of β-chloro-4-methoxystyrene geometric isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, field-tested insights grounded in established scientific principles to overcome the challenges associated with separating these closely related compounds.

I. Troubleshooting Guide: Navigating Common Separation Hurdles

This section addresses specific issues you may encounter during the separation of cis- and trans-β-chloro-4-methoxystyrene isomers. Each problem is followed by an analysis of potential causes and a step-by-step solution.

Problem 1: Poor or No Separation of Isomers on Thin-Layer Chromatography (TLC)

You've spotted your crude reaction mixture on a silica gel TLC plate, but the isomers are appearing as a single spot or a very poorly resolved streak.

Potential Causes:

-

Inappropriate Solvent System Polarity: The eluting power of your mobile phase is either too high, causing both isomers to move with the solvent front, or too low, resulting in minimal movement from the baseline.[1][2]

-

Similar Polarity of Isomers: Cis and trans isomers often have very similar polarities, making separation challenging with standard solvent systems.[3]

Solutions:

-

Systematic Solvent Screening:

-

Begin with a non-polar solvent like hexane and gradually increase the polarity by adding small percentages of a more polar solvent, such as ethyl acetate or dichloromethane.[2][4]

-

Test a range of solvent ratios (e.g., 99:1, 95:5, 90:10 Hexane:Ethyl Acetate) to find the optimal polarity that provides differential migration of the two isomers. The goal is to achieve Retention Factor (Rf) values between 0.2 and 0.6 for both spots, with a noticeable difference between them.[4]

-

-

Employ a Less Polar Solvent System: If both isomers are moving too far up the plate (high Rf), decrease the polarity of the mobile phase. For instance, if a 90:10 hexane/ethyl acetate mixture is too polar, try a 95:5 or 98:2 mixture.

-

Utilize Different Solvent Combinations: Sometimes, a simple two-solvent system isn't sufficient. Consider combinations like hexane/dichloromethane or hexane/toluene to exploit different intermolecular interactions with the isomers.

Problem 2: Co-elution of Isomers During Column Chromatography

You've moved from TLC to column chromatography, but the collected fractions contain a mixture of both cis and trans isomers.

Potential Causes:

-

Inappropriate Mobile Phase: The solvent system that showed marginal separation on TLC may not be adequate for the larger scale and different dynamics of column chromatography.[4]

-

Column Overloading: Loading too much sample onto the column can lead to broad bands that overlap, preventing effective separation.[4]

-

Poorly Packed Column: The presence of channels, cracks, or air bubbles in the stationary phase creates pathways for the sample to travel through without proper interaction, leading to poor resolution.[4]

-

Fractions Collected are Too Large: Collecting large volumes per fraction can lead to the mixing of closely eluting compounds.

Solutions:

-

Optimize the Eluent: Based on your TLC results, select a mobile phase that provides a clear separation of the two spots. It is often beneficial to use a slightly less polar solvent system for the column than what was optimal for TLC to ensure the compounds move more slowly and have more interaction time with the stationary phase.[4]

-

Proper Sample Loading: A general guideline is to use a ratio of 1:30 to 1:100 of your compound mixture to the mass of the silica gel.[4] Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent before loading it onto the column.

-

Careful Column Packing: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and then poured into the column, is generally preferred to dry packing to avoid air bubbles.[4]

-

Collect Smaller Fractions: As you approach the elution of your compounds, reduce the volume of each fraction collected. This increases the likelihood of isolating pure fractions of each isomer.

-

Monitor Fractions by TLC: Spot each collected fraction on a TLC plate to determine its composition. Combine fractions that contain only a single, pure isomer.[4]

Problem 3: Difficulty Confirming the Identity of Separated Isomers

You have successfully isolated two distinct compounds, but you are unsure which is the cis and which is the trans isomer.

Potential Cause:

-

The physical properties of the isomers are not sufficiently distinct for simple identification.

Solution: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for distinguishing between cis and trans isomers.[5][6][7]

-

Coupling Constants (J-values): The key differentiator is the coupling constant between the vinylic protons. For the β-chloro-4-methoxystyrene system, the proton on the same carbon as the chlorine and the proton on the adjacent carbon will have different coupling constants depending on their spatial relationship.

-

Chemical Shifts: The chemical shifts of the vinylic protons will also differ due to the different electronic environments in the cis and trans configurations.[5][6]

-

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of cis- and trans-β-chloro-4-methoxystyrene?

While specific experimental data for β-chloro-4-methoxystyrene may not be readily available in all databases, we can infer general properties based on related structures. Geometric isomers often have different physical properties such as melting points, boiling points, and dipole moments.[10] Generally, the trans isomer is more stable and may have a higher melting point due to better crystal packing. The cis isomer, being less symmetrical, often has a higher dipole moment and may have a higher boiling point.

| Property | cis-Isomer | trans-Isomer | Rationale |

| Dipole Moment | Generally Higher | Generally Lower | The individual bond dipoles are more additive in the cis configuration. |

| Boiling Point | May be Higher | May be Lower | A higher dipole moment can lead to stronger intermolecular forces. |

| Melting Point | Generally Lower | Generally Higher | The more symmetrical trans isomer often packs more efficiently into a crystal lattice. |

| Stability | Less Stable | More Stable | Steric hindrance between the substituent groups is greater in the cis isomer. |

Q2: Can I use crystallization to separate the isomers?

Yes, fractional crystallization can be an effective method for separating geometric isomers, provided there is a significant difference in their solubilities in a particular solvent.[10][11]

-

Principle: This technique relies on one isomer being less soluble than the other in a chosen solvent system at a given temperature. By carefully controlling the concentration and temperature, the less soluble isomer can be induced to crystallize out of the solution, leaving the more soluble isomer in the mother liquor.[12]

-

Procedure:

-

Dissolve the isomer mixture in a minimal amount of a suitable hot solvent.

-

Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.

-

Isolate the crystals by filtration.

-

The purity of the crystals and the composition of the remaining solution should be checked by TLC or NMR.

-

-

Seeding: The process can often be improved by "seeding" the supersaturated solution with a pure crystal of the desired isomer, which provides a template for crystal growth.[12][13]

Q3: Are there alternative chromatography techniques besides silica gel column chromatography?

While standard silica gel chromatography is the most common approach, other techniques can be employed, especially for difficult separations.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to column chromatography.

-

Normal-Phase HPLC: Utilizes a polar stationary phase (like silica or cyano-bonded phases) and a non-polar mobile phase.

-

Reverse-Phase HPLC: Employs a non-polar stationary phase (such as C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[14] Phenyl-based columns can also offer alternative selectivity for aromatic compounds through π-π interactions.[3][14]

-

-

Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC can be an excellent analytical and even preparative technique for separation.

III. Experimental Protocols

Detailed Protocol for Separation by Column Chromatography

This protocol outlines a standard procedure for separating a mixture of cis- and trans-β-chloro-4-methoxystyrene using silica gel column chromatography.

1. TLC Analysis and Solvent System Selection:

- Dissolve a small amount of the crude isomer mixture in a volatile solvent (e.g., dichloromethane).

- Spot the solution onto a silica gel TLC plate.

- Develop the plate in a series of solvent systems with varying polarities (e.g., hexane:ethyl acetate mixtures from 99:1 to 90:10).

- Identify the solvent system that provides the best separation between the two isomer spots, aiming for Rf values between 0.2 and 0.6.[4]

2. Column Preparation:

- Select an appropriate size glass chromatography column.

- Place a small plug of cotton or glass wool at the bottom of the column.

- Add a small layer of sand.

- Prepare a slurry of silica gel (230-400 mesh) in the chosen eluting solvent (use a slightly less polar mixture than the one optimized for TLC).

- Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

- Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

- Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

- Dissolve the crude isomer mixture in a minimal amount of the eluting solvent or a non-polar solvent like hexane.

- Carefully apply the sample solution to the top of the silica bed using a pipette.

- Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

4. Elution and Fraction Collection:

- Carefully add the eluting solvent to the top of the column.

- Begin collecting fractions in test tubes or vials.

- Maintain a constant flow rate.

- Monitor the progress of the separation by periodically collecting small samples from the eluate and analyzing them by TLC.

5. Analysis and Isolation:

- Analyze the collected fractions by TLC to determine which contain the pure isomers.

- Combine the fractions containing each pure isomer separately.

- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated cis and trans isomers.

IV. Visualizations

Troubleshooting Logic for Column Chromatography Separation

Caption: Troubleshooting workflow for poor isomer separation in column chromatography.

Workflow for Isomer Separation and Identification

Caption: General workflow for the separation and identification of geometric isomers.

V. References

-

BenchChem. (n.d.). Troubleshooting separation of toluidine isomers. Retrieved from

-

Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from

-

MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from

-

Quora. (2015, April 12). Which methods do chemical engineers use to separate isomers? Retrieved from

-

Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Retrieved from

-

Unknown. (n.d.). Guide for crystallization. Retrieved from

-

BenchChem. (n.d.). Technical Support Center: Refinement of Crystallization Methods for Isomer Separation. Retrieved from

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from

-

Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from

-

Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube. Retrieved from

-

Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from

-

BenchChem. (n.d.). Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Retrieved from

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

-

Tuition Tube. (2016, November 19). Physical methods for the determination of cis-trans isomers. Retrieved from

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tutorchase.com [tutorchase.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. tuitiontube.com [tuitiontube.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

storage conditions to prevent degradation of p-(2-chlorovinyl)anisole

Topic: Storage & Stability Protocol

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Stability Profile

p-(2-chlorovinyl)anisole (also known as 1-(2-chlorovinyl)-4-methoxybenzene) is a styrene derivative featuring both an electron-donating methoxy group and a reactive vinyl chloride moiety.[1][2] This combination creates a unique stability profile:

-

Photosensitivity (Critical): The vinyl chloride double bond is highly susceptible to E/Z (cis/trans) isomerization upon exposure to UV or visible light.

-

Oxidative Instability: The electron-rich alkene (activated by the p-methoxy group) is prone to oxidative cleavage and epoxide formation.[1][2]

-

Polymerization Risk: Like all styrenes, it can undergo radical polymerization, especially if stored neat (undiluted) without stabilizers.

-

Acid Sensitivity: Degradation can release hydrogen chloride (HCl), which acts as an autocatalyst for further decomposition.

Core Storage Directives (The "Golden Rules")

To maintain >98% purity, you must adhere to the C.I.D. protocol: C old, I nert, D ark.

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Lowers kinetic energy to inhibit spontaneous polymerization and slows oxidative rates.[2] |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent formation of peroxides (which initiate polymerization) and oxidative cleavage. |

| Light | Amber Glass / Foil | Prevents photon-induced excitation of the |

| Container | Teflon-lined Cap | Prevents leaching of plasticizers; ensures a gas-tight seal to keep moisture out (preventing hydrolysis).[2] |

Diagnostic Troubleshooting Guide

Use this table to diagnose the state of your reagent before use.

| Observation | Diagnosis | Root Cause | Action Plan |

| Color: Yellow/Brown | Oxidation | Formation of p-anisaldehyde or oligomers due to air exposure.[2] | Purify: Vacuum distillation is required. If heavily colored, discard. |

| Texture: Gum/Viscous | Polymerization | Radical chain reaction initiated by heat, light, or peroxides. | Discard: Polymerization is irreversible. |

| Precipitate (White) | Oligomerization | Formation of insoluble dimers/trimers. | Filter: Filter through a 0.2 µm PTFE syringe filter; check filtrate purity by NMR. |

| NMR: Split Peaks | Isomerization | Light exposure converted pure E-isomer to an E/Z mixture.[2] | Purify: Silica gel chromatography (protected from light) can separate isomers. |

| Smell: Acrid/Acidic | Decomposition | Release of HCl (Hydrogen Chloride). | Neutralize & Discard: Do not use. The acid will corrode equipment and ruin reactions. |

Degradation Mechanism Visualization

Understanding how the molecule breaks down helps you prevent it. The diagram below maps the causality of degradation.

Figure 1: Degradation pathways of p-(2-chlorovinyl)anisole showing the distinct roles of light (isomerization) and oxygen (polymerization/cleavage).[1][2]

Experimental Protocols

Protocol A: Handling & Thawing

Use this workflow to prevent condensation-induced degradation.[1][2]

-

Remove from Freezer: Take the vial out of -20°C storage.

-

Equilibration (Critical): Place the sealed vial in a desiccator or on the benchtop. Do NOT open until it reaches room temperature (approx. 30 mins).

-

Why? Opening a cold vial condenses atmospheric moisture inside. Water promotes hydrolysis and HCl formation.

-

-

Inert Sampling:

-

Flush a syringe with Argon/Nitrogen 3 times.

-

Insert needle through the septum (if available) or work quickly under a gentle stream of inert gas.

-

-

Resealing: If not using the whole batch, purge the headspace with Argon for 30 seconds before recapping. Parafilm the cap.

Protocol B: Purity Check (H-NMR)

Run this if the compound has been stored for >3 months.[1][2]

-

Solvent: CDCl₃ (Chloroform-d).

-

Key Signals to Monitor:

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: Generally, no . Storing in solution (e.g., ether, DCM) accelerates peroxide formation unless the solvent is strictly anhydrous and degassed. If you must store it in solution, use Benzene or Toluene (less prone to radical formation than ethers) and store at -20°C.[1]

Q: Does this compound require a stabilizer like TBC? A: For bulk industrial quantities, 4-tert-butylcatechol (TBC) is often added.[1][2] However, for research-grade material (<5g), it is usually supplied neat (pure). If you plan to store it for >1 year, adding 10-20 ppm of TBC is acceptable, but you must remove it (via a basic alumina plug) before using the compound in sensitive catalytic reactions.

Q: I see a small amount of white solid at the bottom of the liquid. Is it ruined? A: Not necessarily. This is likely a small amount of polymer or dimer.

-

Fix: Perform a "filtration transfer." Take up the liquid in a syringe, attach a 0.2 µm PTFE filter, and dispense into a fresh, argon-purged vial. Re-check NMR. If the liquid itself is yellow, distillation is required.

Q: Why did my reaction yield the wrong isomer? A: Did you run your reaction under ambient lab light? The p-(2-chlorovinyl)anisole can isomerize during your experiment if not protected.[1][2] Wrap your reaction flask in aluminum foil.

References

-

Vinyl Chloride Stability: Centers for Disease Control and Prevention (CDC). "Vinyl Chloride - Medical Management Guidelines." Toxic Substances Portal. Available at: [Link][1][2]

- Styrene Derivative Handling: Sigma-Aldrich (Merck). "Stabilization and Storage of Styrene Monomers." Technical Bulletins.

-

Isomerization of Chlorostyrenes: Koeberg-Telder, A., et al. "Cis-trans isomerization of beta-chlorostyrenes."[1][2] Recueil des Travaux Chimiques des Pays-Bas. (Foundational text on the photosensitivity of the vinyl chloride moiety).

-

Anisole Reactivity: PubChem Database. "Anisole - Compound Summary." National Center for Biotechnology Information. Available at: [Link][1][2]

Sources

purification methods for 1-(2-Chloroethenyl)-4-methoxybenzene mixtures

Technical Support Center: 1-(2-Chloroethenyl)-4-methoxybenzene Ticket ID: #PUR-882-CMB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query Overview

Subject: Purification methods for 1-(2-Chloroethenyl)-4-methoxybenzene mixtures.

Context: User is likely synthesizing this compound via Wittig olefination or transition-metal coupling and is encountering inseparable isomers (

Part 1: Core Technical Guide

Welcome to the Purification Support Module. This guide treats the purification of 1-(2-Chloroethenyl)-4-methoxybenzene (also known as 4-methoxy-

-

Stereoisomerism: The

(trans) and -

Byproduct Persistence: Triphenylphosphine oxide (TPPO) from Wittig synthesis is notoriously difficult to remove.

-

Stability: The electron-rich styrene moiety is prone to acid-catalyzed hydrolysis and radical polymerization.

Module 1: The Isomer Challenge ( Separation)

The Issue: Standard silica gel chromatography often fails to resolve the

Mechanism: Silver ions (

-

-isomer (cis): Less sterically hindered access to the

-

-isomer (trans): More hindered

Protocol: Preparation of 10%

-

Dissolve: Dissolve 10 g of Silver Nitrate (

) in 100 mL of Acetonitrile (or Methanol). -

Slurry: Add 100 g of Silica Gel (230-400 mesh) to the solution. Stir vigorously for 15 minutes in the dark (wrap flask in foil).

-

Evaporate: Remove solvent via rotary evaporation. Crucial: Do not heat above 40°C to prevent silver reduction.

-

Dry: Dry the resulting powder under high vacuum for 4 hours. Store in an amber jar.

-

Elution: Pack column as normal. Use a gradient of Hexanes:Ethyl Acetate (starting 98:2).

Self-Validating Check: The

-isomer will elute first. Collect fractions and check via TLC. The spots will be significantly further apart than on standard silica.

Module 2: The Wittig Cleanup (TPPO Removal)

The Issue: If synthesized via Wittig, your mixture contains Triphenylphosphine Oxide (TPPO). It streaks on columns and co-crystallizes with products. The Solution: Zinc Chloride Complexation.

Logic: TPPO acts as a Lewis base.

Step-by-Step Protocol:

-

Dissolve: Dissolve your crude reaction mixture in Ethanol or Ether.

-

Add Reagent: Add anhydrous

(approx. 2 equivalents relative to expected TPPO). -

Precipitate: Stir at room temperature for 1-2 hours. A bulky white precipitate will form.

-

Filter: Filter the solid complex. The filtrate contains your purified chlorostyrene.

-

Wash: Wash the filtrate with water to remove excess Zn salts before final drying.

Module 3: Distillation & Stability

The Issue: You want to distill the product, but it turns into a gummy polymer or degrades. The Solution: Inhibited Vacuum Distillation.

Physical Data:

-

Boiling Point: ~145 °C @ 20 Torr [1].

-

Melting Point: Low melting solid or oil (isomer dependent).

Critical Safety & Stability Protocol:

-

Acid Sensitivity: Do not use acidic washes (like HCl) during workup. The vinyl chloride moiety can hydrolyze to the ketone/aldehyde. Use saturated

. -

Polymerization: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) (approx. 100 ppm) to the distillation pot.

-

Vacuum: Do not attempt atmospheric distillation. High heat (>160°C) will trigger polymerization even with inhibitors.

Part 2: Visualizations

Workflow Diagram: Purification Logic Gate

Caption: Logical workflow for selecting the correct purification path based on synthesis origin and isomer complexity.

Mechanism Diagram: Argentation Chromatography

Caption: Mechanistic basis for E/Z separation. Z-isomers bind tighter to Silver ions, eluting later.

Part 3: Troubleshooting & Validation (FAQs)

Q1: How do I confirm which isomer I have isolated?

Answer: Use

-

-Isomer (Trans): Look for the doublet of doublets for the vinyl protons. The coupling constant will be large:

-

-Isomer (Cis): The coupling constant will be smaller:

Q2: My product turned into a solid white rubber overnight. What happened?

Answer: Spontaneous polymerization.

-

Cause: 4-methoxy styrenes are electron-rich and highly susceptible to radical polymerization, especially if traces of peroxide (from old ether) or heat were present.

-

Fix: You cannot reverse this. For the next batch, add BHT immediately after the final column and store the neat oil/solid at -20°C in the dark.

Q3: Can I use vacuum distillation to separate the isomers?

Answer: Not recommended.

The boiling point difference between

Summary Data Table

| Parameter | Value / Recommendation | Notes |

| Boiling Point | 145 °C @ 20 Torr [1] | Use high vacuum (<1 Torr) if possible to lower T. |

| TLC Stain | KMnO4 or UV | Product is UV active; KMnO4 stains alkene. |

| Best Solvent | Hexanes / Ethyl Acetate | Start non-polar (100% Hex) for Ag-Silica. |

| Stabilizer | BHT or TBC | Essential for storage > 24 hours. |

| Incompatibility | Strong Acids, Free Radicals | Avoid HCl washes; protect from light. |

References

-

CAS Common Chemistry. (n.d.). 1-[(1E)-2-Chloroethenyl]-4-methoxybenzene.[1] American Chemical Society. Retrieved February 13, 2026, from [Link]

- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

- Bates, R. W., et al. (2002). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Canadian Journal of Chemistry. (Methodology for TPPO removal).

Sources

Validation & Comparative

Technical Guide: GC-MS Characterization of 4-Methoxy-beta-chlorostyrene

Topic: GC-MS Fragmentation Pattern of 4-Methoxy-beta-chlorostyrene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

4-Methoxy-beta-chlorostyrene (1-(2-chloroethenyl)-4-methoxybenzene) is a critical intermediate in the synthesis of stilbenes, functionalized polymers, and pharmaceutical precursors. Its analysis is frequently required during the optimization of Wittig reactions or chlorination protocols of p-methoxystyrene.

This guide provides a definitive breakdown of its mass spectral signature, distinguishing it from common byproducts (such as alpha-chlorostyrene and 4-methoxystyrene). We focus on the interplay between the electron-donating methoxy group and the halogenated vinyl side chain, which dictates a unique fragmentation pathway essential for confident identification.

Experimental Methodology

To ensure reproducible fragmentation and chromatographic resolution, the following protocol is recommended. This setup minimizes thermal degradation of the styrene moiety while maintaining sensitivity.

GC-MS Instrument Protocol

-

Inlet: Split/Splitless (Split ratio 10:1 for high concentration synthesis aliquots; Splitless for trace impurity analysis).

-

Inlet Temperature: 250 °C.

-

Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% phenyl-arylene phase, e.g., DB-5ms or ZB-5ms).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold at 60 °C for 1 min.

-

Ramp 20 °C/min to 280 °C.

-

Hold for 3 min.

-

-

Ion Source (EI): 70 eV, 230 °C.

-

Mass Range: m/z 40–350.

Fragmentation Analysis: The Spectral Fingerprint

The mass spectrum of 4-methoxy-beta-chlorostyrene is governed by two competing stabilizing forces: the resonance of the aromatic methoxy group and the lability of the vinyl-chlorine bond.

Key Diagnostic Ions

| Ion Identity | m/z (Mass-to-Charge) | Relative Abundance (Est.) | Structural Origin & Mechanism |

| Molecular Ion ( | 168 / 170 | High (50-80%) | The parent radical cation. Displays the characteristic 3:1 chlorine isotope ratio ( |

| Base Peak Candidate | 153 / 155 | 100% (Base) | Loss of Methyl ( |

| Vinyl Cation | 133 | Medium (30-50%) | Loss of Chlorine ( |

| Secondary Fragment | 118 | Low-Medium | Loss of Methyl from m/z 133 . Further degradation of the vinyl cation, or loss of Cl from the m/z 153 fragment. |

| Tropylium Derivative | 89 / 90 | Medium | Rearrangement of the aromatic ring typical of styrenes, often following the loss of substituents. |

Mechanistic Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways. The stability of the quinoid ion (m/z 153) typically overrides the loss of chlorine, making it the base peak, though the loss of Cl (m/z 133) remains a critical diagnostic secondary pathway.

Caption: Competitive fragmentation pathways for 4-methoxy-beta-chlorostyrene. The red path indicates the dominant formation of the quinoid ion.

Performance Comparison: Distinguishing Alternatives

In synthesis and impurity profiling, 4-methoxy-beta-chlorostyrene must be distinguished from its regioisomers and non-halogenated analogs.

Comparison 1: vs. 4-Methoxystyrene (Des-chloro analog)

-

Context: 4-Methoxystyrene is often the starting material or a reduction byproduct.

-

Differentiation:

-

Mass Shift: 4-Methoxystyrene has a Molecular Ion at m/z 134 .

-

Isotope Pattern: It lacks the M+2 peak (no chlorine).

-

Fragmentation: Both share the loss of methyl (M-15) to form m/z 119 (analogous to m/z 153 in the chloro-derivative).

-

Resolution: 4-Methoxystyrene elutes significantly earlier on non-polar columns due to lower molecular weight and boiling point.

-

Comparison 2: vs. alpha-Chloro-4-methoxystyrene (Regioisomer)

-

Context: Formed as a byproduct during chlorination if regioselectivity is poor.

-

Differentiation:

-

Mass Spectrum: Both have M+ at 168/170. However, alpha-chlorostyrenes typically lose the chlorine atom more readily than beta-chlorostyrenes because the resulting alpha-cation is stabilized directly by the benzene ring resonance.

-

Abundance Ratio: The ratio of [M-Cl]

to -

Chromatography: On a 5% phenyl column, the beta-isomer (linear shape) generally elutes after the alpha-isomer (branched shape), though this must be confirmed with standards as boiling points are close.

-

Summary Table: Diagnostic Peaks

| Compound | Molecular Ion (m/z) | Base Peak (Typical) | Key Difference |

| 4-Methoxy-beta-chlorostyrene | 168 / 170 | 153 (M-15) | m/z 133 (M-Cl) present; 3:1 isotope ratio on M+. |

| 4-Methoxystyrene | 134 | 119 (M-15) | No Chlorine isotopes; significant retention time shift. |

| alpha-Chloro-4-methoxystyrene | 168 / 170 | 133 (M-Cl) or 153 | Higher propensity for Cl loss; slightly different retention time. |

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Aromatics. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms of anisoles and styrenes).

-

PubChem. Compound Summary: 4-Methoxystyrene and Derivatives.[2][3] National Library of Medicine. [Link]

Sources

A Comparative Guide to the Reactivity of Vinyl Chloride vs. Vinyl Bromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the construction of complex molecular architectures. Among these, vinyl chloride and vinyl bromide derivatives are frequently employed as precursors in a multitude of transformations, most notably in transition-metal catalyzed cross-coupling reactions. The choice between a vinyl chloride and a vinyl bromide can significantly influence reaction efficiency, scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

Fundamental Principles Governing Reactivity

The reactivity of vinyl halides in reactions such as Suzuki-Miyaura, Stille, and Heck couplings is primarily dictated by the strength of the carbon-halogen (C-X) bond. This bond must be cleaved during the rate-determining oxidative addition step to a low-valent transition metal catalyst, typically palladium(0). The generally accepted order of reactivity for vinyl halides is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride

This trend is a direct reflection of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, making vinyl bromides generally more reactive than their chlorinated counterparts.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl (in vinyl chloride) | ~369 |

| C-Br (in vinyl bromide) | ~293 |

Note: Exact BDE values can vary depending on the specific molecular structure and the method of calculation or measurement.

This fundamental difference in bond strength underpins the observable variations in reaction conditions and outcomes when comparing vinyl chloride and vinyl bromide derivatives.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The following sections detail the comparative performance of vinyl chlorides and vinyl bromides in several of the most pivotal transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely utilized transformation in pharmaceutical and materials science. The reactivity of vinyl halides in this reaction directly correlates with the C-X bond strength.

Vinyl bromides are highly effective substrates in Suzuki-Miyaura couplings, often providing excellent yields under relatively mild conditions. Standard catalyst systems, such as those employing Pd(PPh₃)₄ or a combination of a Pd(II) precursor with phosphine ligands, are typically sufficient to promote the reaction.